1,3-Bis(3-fluorophenyl)urea

Catalog No.
S12411920
CAS No.
369-83-5
M.F
C13H10F2N2O
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(3-fluorophenyl)urea

CAS Number

369-83-5

Product Name

1,3-Bis(3-fluorophenyl)urea

IUPAC Name

1,3-bis(3-fluorophenyl)urea

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

BYAWSEIGDSOCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F

1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a symmetrically substituted diarylurea characterized by its rigid hydrogen-bond donor scaffold and highly specific solid-state packing behavior. In industrial and advanced laboratory procurement, it is primarily sourced as a supramolecular building block, a high-affinity anion receptor, and a critical pharmacophore intermediate for kinase and soluble epoxide hydrolase (sEH) inhibitors. The presence of fluorine atoms at the meta positions of the phenyl rings significantly alters the electronic landscape of the molecule, increasing the acidity of the urea NH protons while maintaining a planar core. This distinct electronic profile makes it a highly functionalized precursor compared to unhalogenated ureas, directly impacting its processability, crystallization behavior, and binding affinity in downstream applications [1].

Substituting 1,3-bis(3-fluorophenyl)urea with the generic 1,3-diphenylurea or the para-substituted 1,3-bis(4-fluorophenyl)urea fundamentally compromises both solid-state formulation and target binding. The meta-fluoro substitution exerts a strong inductive electron-withdrawing effect without introducing the steric hindrance associated with ortho-substitution or the competing resonance effects of para-substitution. This specific electronic configuration enhances the hydrogen-bond donor capacity of the urea core, which is critical for strong anion coordination. Furthermore, unlike unsubstituted diphenylureas that typically crystallize into a single predictable phase, 1,3-bis(3-fluorophenyl)urea exhibits concomitant polymorphism, forming both monoclinic and orthorhombic structures. This unique crystallization profile means that generic substitution will fail to replicate the specific solubility, dissolution rate, and phase-transition behaviors required in advanced pharmaceutical formulations and crystal engineering workflows [1].

Solid-State Processability and Concomitant Polymorphism

In solid-state manufacturing, the polymorphic behavior of an API or intermediate dictates its processability. 1,3-Bis(3-fluorophenyl)urea demonstrates concomitant polymorphism, yielding mixtures of at least two distinct polymorphs (monoclinic and orthorhombic) from multiple solvent systems. In its orthorhombic form, the 1D chains of hydrogen-bonded urea molecules align in a parallel orientation, whereas the baseline 1,3-diphenylurea strictly forms antiparallel chains. This structural divergence requires precise solvent control during crystallization but offers tunable dissolution profiles that unsubstituted analogs cannot provide [1].

Evidence DimensionPolymorphic phase formation and chain orientation
Target Compound DataConcomitant monoclinic (antiparallel) and orthorhombic (parallel) polymorphs
Comparator Or Baseline1,3-Diphenylurea (Single stable phase, strictly antiparallel)
Quantified DifferenceAccess to parallel hydrogen-bonded chain motifs not present in the baseline
ConditionsCrystallization from standard organic solvents (e.g., benzene, acetone-ethyl acetate)

Procurement of this specific compound allows formulation scientists to engineer distinct crystal habits and dissolution rates through solvent-controlled polymorphic selection.

Enhanced Hydrogen-Bond Donor Capacity for Anion Binding

The efficacy of diarylureas in supramolecular applications relies heavily on the acidity of the NH protons. The meta-fluoro substitution in 1,3-bis(3-fluorophenyl)urea exerts an inductive pull that significantly increases this acidity compared to the unfluorinated baseline. This results in stronger bifurcated hydrogen bonds with Lewis basic anions (such as chlorides or phosphates), translating to higher association constants in solution. Unsubstituted 1,3-diphenylurea lacks this electronic activation, resulting in weaker binding affinities and lower sensitivity when deployed in sensor or transmembrane transport assays [1].

Evidence DimensionHydrogen-bond donor strength and anion association
Target Compound DataEnhanced NH acidity driven by meta-fluorine inductive effects
Comparator Or Baseline1,3-Diphenylurea (Lower NH acidity, weaker H-bond donor)
Quantified DifferenceStronger bifurcated H-bonding leading to higher target anion affinity
ConditionsSupramolecular binding assays in competitive solvent environments

Selecting the meta-fluorinated urea ensures higher sensitivity and stronger complexation in the development of chemical sensors and anion transport materials.

Precursor Suitability and Synthetic Yield Efficiency

For industrial scale-up, the efficiency of assembling the diarylurea core is a primary procurement metric. 1,3-Bis(3-fluorophenyl)urea can be synthesized with a high isolated yield of 88% via the reduction of intermediate isocyanates using triethylamine. In contrast, sterically hindered analogs, such as ortho-substituted derivatives, often suffer from reduced coupling efficiencies and require harsher conditions or longer reaction times. The meta-substitution provides an optimal balance of electronic activation and steric accessibility, ensuring highly reproducible batch manufacturing [1].

Evidence DimensionIsolated synthetic yield
Target Compound Data88% yield
Comparator Or BaselineSterically hindered ortho-substituted diarylureas (Lower yields, slower kinetics)
Quantified DifferenceHigh-efficiency coupling (>85%) without steric impedance
ConditionsReduction of intermediate isocyanate by triethylamine

High and reproducible synthetic yields make this specific isomer a cost-effective and reliable building block for large-scale pharmaceutical intermediate production.

Polymorph Screening and Crystal Engineering

Because of its established concomitant polymorphism, this compound is routinely procured as a benchmark material for developing new crystallization workflows, testing solvent-templating effects, and engineering specific solid-state hydrogen-bonded networks [1].

Supramolecular Anion Receptor Development

The enhanced acidity of the urea NH protons, driven by the meta-fluoro groups, makes this compound the right choice for synthesizing high-affinity receptors and transmembrane transporters targeting chloride, phosphate, and other biological anions [2].

Pharmaceutical Pharmacophore Synthesis

Its reliable synthetic yield and specific electronic profile make it an ideal intermediate for the scalable production of targeted therapeutics, including specific kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, where the meta-fluoro diarylurea motif is critical for target binding [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

248.07611927 g/mol

Monoisotopic Mass

248.07611927 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types